molecular formula C18H14N2O3S B2774702 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-11-4

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2774702
CAS No.: 864938-11-4
M. Wt: 338.38
InChI Key: CREIBJMSNAGKNS-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Chemical Reactions Analysis

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide can be compared with other benzothiazole derivatives, such as:

This compound stands out due to its unique combination of a benzothiazole ring and a dioxine moiety, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-17(15-11-22-9-10-23-15)19-13-6-2-1-5-12(13)18-20-14-7-3-4-8-16(14)24-18/h1-8,11H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREIBJMSNAGKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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